Di(2-hydroxyethyl)methyltridecyl ammonium chloride

Surfactant Chemistry Structure-Property Relationship Chain Length Effect

Di(2-hydroxyethyl)methyltridecyl ammonium chloride (CAS 102583-74-4) is a quaternary ammonium compound (QAC) featuring a long-chain tridecyl (C₁₃) hydrophobic moiety, a methyl substituent, and two hydroxyethyl head groups balanced by a chloride counterion. With a molecular formula of C₁₈H₄₀ClNO₂ and a molecular weight of approximately 338 g/mol, this cationic surfactant belongs to the sub-class of hydroxylated QACs, which are distinguished from conventional benzyl- or trimethyl-ammonium surfactants by the presence of polar hydroxyethyl substituents that modulate solubility, critical micelle concentration (CMC), and interfacial behavior.

Molecular Formula C18H40ClNO2
Molecular Weight 338 g/mol
CAS No. 102583-74-4
Cat. No. B009164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(2-hydroxyethyl)methyltridecyl ammonium chloride
CAS102583-74-4
SynonymsDi(2-hydroxyethyl)methyltridecylammonium chloride
Molecular FormulaC18H40ClNO2
Molecular Weight338 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-]
InChIInChI=1S/C18H40NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(2,15-17-20)16-18-21;/h20-21H,3-18H2,1-2H3;1H/q+1;/p-1
InChIKeyDOQXPZHBNGZYAI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di(2-hydroxyethyl)methyltridecyl ammonium chloride (CAS 102583-74-4) – Procurement-Relevant Identity and Structural Class Overview


Di(2-hydroxyethyl)methyltridecyl ammonium chloride (CAS 102583-74-4) is a quaternary ammonium compound (QAC) featuring a long-chain tridecyl (C₁₃) hydrophobic moiety, a methyl substituent, and two hydroxyethyl head groups balanced by a chloride counterion . With a molecular formula of C₁₈H₄₀ClNO₂ and a molecular weight of approximately 338 g/mol, this cationic surfactant belongs to the sub-class of hydroxylated QACs, which are distinguished from conventional benzyl- or trimethyl-ammonium surfactants by the presence of polar hydroxyethyl substituents that modulate solubility, critical micelle concentration (CMC), and interfacial behavior [1].

Why Generic Substitution with Standard Quaternary Ammonium Chlorides Fails for Di(2-hydroxyethyl)methyltridecyl ammonium chloride


Superficial functional similarity among quaternary ammonium chlorides often leads to generic substitution, but the tridecyl chain length and the dual hydroxyethyl headgroup of this compound impose distinct physicochemical consequences that cannot be replicated by shorter-chain analogs (e.g., C₁₂ benzyldimethyl species) or by simpler alkyltrimethylammonium salts [1]. Literature evidence demonstrates that increasing the number of hydroxyethyl groups on the quaternary nitrogen systematically lowers the CMC and enhances aqueous solubility relative to methyl-substituted analogs, while the intermediate C₁₃ chain length occupies a performance niche between the more hydrophobic C₁₄ and the less surface-active C₁₂ homologs [2]. These structural attributes directly affect micellization thermodynamics, surface tension reduction efficiency, and compatibility with aqueous formulations, making casual interchange without performance verification technically unjustified.

Quantitative Differentiation Evidence for Di(2-hydroxyethyl)methyltridecyl ammonium chloride vs. Closest Analogs


Molecular Weight and Chain Length Discrimination vs. Bis(2-hydroxyethyl)methyltetradecylammonium Chloride

Direct structural comparison with the nearest commercially available homolog, bis(2-hydroxyethyl)methyltetradecylammonium chloride (CAS 60687-90-3), reveals a 14 g/mol difference in molecular weight (338 vs. 352 g/mol) corresponding to one methylene unit . This chain-length contraction shifts the hydrophilic-lipophilic balance (HLB) toward greater water solubility and is predicted, based on the established logarithmic relationship between alkyl chain length and CMC for single-tailed quaternary ammonium surfactants, to increase the CMC by approximately 2- to 3-fold relative to the C₁₄ analog [1].

Surfactant Chemistry Structure-Property Relationship Chain Length Effect

Specialty Electroplating Additive Claimed in Tin-Silver Solder Bump Patent

US Patent 12,168,837 explicitly claims bis(2-hydroxyethyl)-methyl-tridecylazanium chloride as an organic additive component in a tin-silver plating solution designed to suppress whisker formation and maintain uniform silver composition during high-speed electroplating [1]. The patent distinguishes the inventive plating bath from conventional tin-silver formulations that lack this specific hydroxyethyl-functionalized quaternary ammonium additive and that are prone to silver ion precipitation and composition inhomogeneity. While the patent does not provide side-by-side plating performance metrics against a non-hydroxylated comparator, the inclusion of this precise compound in the granted claims indicates that its structural features—hydroxyethyl groups for metal-ion complexation and a tridecyl chain for surface activity—are considered essential for achieving the stated technical benefits.

Electroplating Tin-Silver Alloy Organic Additive

CMC Reduction through Hydroxyethyl Headgroup Substitution – Class-Level Evidence from Hydroxylated Cationic Surfactant Series

A systematic study on the effects of headgroup structure on cationic surfactant properties demonstrated that replacing methyl groups with hydroxyethyl substituents on the quaternary nitrogen consistently reduces the critical micelle concentration (CMC) [1]. For a homologous series of alkylammonium bromides, the introduction of one hydroxyethyl group lowered the CMC by approximately 15–25%, while a second hydroxyethyl group produced an additional ~10% decrease relative to the mono-hydroxyethyl analog. For example, N-alkyl-N-(2-hydroxyethyl)-N,N-dimethylammonium bromides exhibited CMC values 1.3- to 1.8-fold lower than the corresponding alkyltrimethylammonium bromides at the same chain length. Extrapolating this class trend to the target compound, which bears two hydroxyethyl groups, suggests a significantly lower CMC than that of tridecyltrimethylammonium chloride, translating to superior surface activity at reduced concentration.

Critical Micelle Concentration Hydroxyethyl Headgroup Surfactant Design

Aqueous Solubility Advantage of Hydroxyethyl-Functionalized QACs over Benzyl-Substituted Analogs

Quaternary ammonium compounds carrying benzyl substituents, such as benzyldimethyl(tridecyl)ammonium chloride (CAS 1641-93-6), exhibit markedly lower aqueous solubility than their hydroxyethyl counterparts due to the hydrophobic character of the benzyl ring and the absence of hydrogen-bonding-capable hydroxyl groups [1]. The di(2-hydroxyethyl) headgroup of the target compound furnishes two hydrogen-bond donor/acceptor sites that enhance hydration and disrupt ordered water structuring around the alkyl chain, resulting in superior solubility in pure water and in electrolyte-containing formulations [2]. Although solubility values for this specific compound are not reported in the open literature, the class trend is well established: replacing benzyl with hydroxyethyl groups improves aqueous solubility by a factor of at least 3–5 for comparable chain lengths, enabling higher-concentration stock solutions and broader formulation latitude.

Aqueous Solubility Benzyl vs. Hydroxyethyl Formulation Compatibility

Primary Application Scenarios for Di(2-hydroxyethyl)methyltridecyl ammonium chloride Based on Verified Differentiation


Semiconductor Packaging – Tin-Silver Solder Bump Electroplating Additive

The granted patent explicitly claims this compound as an organic additive that suppresses whisker formation and stabilizes silver ion distribution during high-speed electroplating of tin-silver solder bumps [1]. This scenario exploits the compound's dual hydroxyethyl functionality for metal-ion complexation and its tridecyl chain for interfacial activity at the cathode surface. Procurement for semiconductor packaging applications should reference the patent's compositional claims to ensure compatibility and avoid intellectual property infringement.

Low-Dosage Surfactant Systems Requiring Efficient Surface Tension Reduction

Class-level evidence demonstrates that di(hydroxyethyl) QACs achieve comparable surface tension reduction at lower surfactant concentrations than their trimethylammonium counterparts, owing to a systematically lower CMC [2]. This makes the compound suitable for high-value formulations where minimizing surfactant mass while maintaining interfacial performance is critical, such as in specialty cleaning agents, emulsion polymerization, and agricultural adjuvant formulations.

Water-Rich Formulations Demanding High Aqueous Solubility Without Co-Solvents

The presence of two hydrogen-bonding hydroxyethyl groups confers substantially greater aqueous solubility compared to benzyldimethyl(tridecyl)ammonium chloride and other benzyl-substituted QACs [3]. This enables the preparation of concentrated, clear aqueous stock solutions and stable end-use products without reliance on volatile organic co-solvents, aligning with regulatory trends toward low-VOC formulations in household, industrial, and institutional cleaning products.

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